
Terbutylazine-desethyl-2-hydroxy
Overview
Description
Terbutylazine-desethyl-2-hydroxy (CAS 66753-06-8) is a metabolite of terbuthylazine, a triazine-class herbicide. Its molecular formula is C₇H₁₃N₅O, with a molecular weight of 183.211 g/mol . Structurally, it features a hydroxyl group and lacks an ethyl group compared to the parent compound, terbuthylazine. This modification significantly alters its physicochemical properties and environmental behavior. Analytical standards for this compound are commercially available, typically prepared as 10 µg/mL solutions in acetonitrile .
Preparation Methods
The synthesis of terbutylazine-desethyl-2-hydroxy typically involves the degradation of terbutylazine.
Chemical Reactions Analysis
Terbutylazine-desethyl-2-hydroxy undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the amino and tert-butylamino groups.
Hydrolysis: This is a common reaction for triazine compounds, leading to the breakdown of the compound into simpler molecules.
Common reagents and conditions for these reactions include strong acids or bases for hydrolysis, and oxidizing agents for oxidation reactions .
Scientific Research Applications
Environmental Fate and Transport
1.1 Leaching and Soil Degradation Studies
Research indicates that desethyl-terbuthylazine, including its 2-hydroxy derivative, is frequently detected in leachate following the application of terbuthylazine in agricultural settings. A lysimeter study demonstrated that desethyl-terbuthylazine concentrations increased significantly after repeated applications of terbuthylazine, with maximum levels reaching up to 0.1 µg/L in leachate samples . The degradation rates of this metabolite were also assessed, showing that while parent compounds degrade at varying rates, desethyl-terbuthylazine tends to persist longer in soil environments.
Compound | Max Concentration (µg/L) | Degradation Rate |
---|---|---|
Terbuthylazine | 0.47 | Rapid |
Desethyl-terbuthylazine | 0.1 | Moderate |
2-Hydroxy-terbuthylazine | 58 | Slow |
Adsorption Studies
2.1 Sorption Properties
The sorption characteristics of terbutylazine metabolites were investigated using polymeric microspheres. Batch and column experiments revealed that 2-hydroxy-terbuthylazine exhibited a higher affinity for adsorption compared to desethyl-terbuthylazine. The sorption kinetics showed that 2-hydroxy-terbuthylazine reached 56% adsorption efficiency within just 5 minutes, while desethyl-terbuthylazine required approximately 10 hours to achieve similar results .
Metabolite | Sorption Efficiency (%) | Time to Equilibrium (h) |
---|---|---|
2-Hydroxy-terbuthylazine | 56 | 0.5 |
Desethyl-terbuthylazine | 56 | 10 |
Ecotoxicological Assessments
3.1 Impact on Aquatic Life
Studies have examined the effects of terbutylazine-2-hydroxy on aquatic organisms, particularly during early life stages of fish like common carp (Cyprinus carpio). The findings suggest that exposure to this metabolite at environmental concentrations can lead to significant developmental impacts, indicating a need for careful monitoring in aquatic ecosystems .
Regulatory Considerations
4.1 Maximum Residue Levels (MRLs)
The European Food Safety Authority (EFSA) has reviewed existing MRLs for terbuthylazine and its metabolites, including desethyl-2-hydroxy. This regulatory framework is essential for ensuring food safety and minimizing human exposure to potentially harmful residues in agricultural products .
Mechanism of Action
As a metabolite of terbutylazine, terbutylazine-desethyl-2-hydroxy does not have a direct mechanism of action like its parent compound. its presence and persistence in the environment can affect the microbial and chemical processes in soil and water. The molecular targets and pathways involved are primarily related to its adsorption and degradation in the environment .
Comparison with Similar Compounds
Chemical Properties
Key structural analogs include terbuthylazine , terbuthylazine-desethyl , terbuthylazine-2-hydroxy , and desethylterbuthylazine . Their chemical properties are summarized below:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
Terbutylazine-desethyl-2-hydroxy | 66753-06-8 | C₇H₁₃N₅O | 183.211 | Hydroxyl, tert-butylamino |
Terbuthylazine | 5915-41-3 | C₉H₁₆ClN₅ | 229.72 | Chloro, ethylamino, tert-butylamino |
Terbuthylazine-desethyl | 30125-63-4 | C₇H₁₂ClN₅ | 201.66 | Chloro, tert-butylamino |
Terbuthylazine-2-hydroxy | 66753-07-9 | C₉H₁₆N₅O | 211.2642 | Hydroxyl, ethylamino, tert-butylamino |
Desethylterbuthylazine | 30125-63-4 | C₇H₁₂ClN₅ | 201.66 | Chloro, tert-butylamino |
Notes:
- This compound lacks the chloro and ethyl groups present in the parent compound, resulting in reduced hydrophobicity compared to terbuthylazine and terbuthylazine-desethyl .
- The hydroxyl group in terbuthylazine-2-hydroxy (CAS 66753-07-9) increases its polarity, with a molecular weight of 211.2642 g/mol .
Environmental Behavior and Adsorption
- pH-Dependent Adsorption: Terbutylazine-desethyl: Adsorption to montmorillonite clay increases as pH decreases (pH 10 → 2), attributed to protonation (pKa ≈ 2) . this compound: Adsorption peaks at pH 4–4.5 due to its higher pKa (~5), reflecting differential protonation states .
Analytical Challenges
- Isobaric Interference : Terbutylazine and its metabolites (e.g., secbutylazine, propazine) often co-elute in chromatographic methods. MS/MS fragmentation is required for distinction .
- Identification : Suspect screening based solely on exact mass is insufficient; structural confirmation via reference standards or advanced spectral libraries is critical .
Biological Activity
Introduction
Terbutylazine-desethyl-2-hydroxy is a significant metabolite of the herbicide terbutylazine, which belongs to the triazine class of herbicides. Understanding its biological activity is crucial due to its environmental persistence and potential impact on aquatic and terrestrial ecosystems. This article reviews the biological activity of this compound, focusing on its effects on various organisms, mechanisms of action, and implications for environmental health.
This compound is characterized by the following chemical properties:
Metabolism and Toxicity
The primary metabolic pathway for terbutylazine involves N-dealkylation, leading to the formation of desethyl-terbutylazine and hydroxy derivatives. These metabolites exhibit varying degrees of biological activity, particularly in aquatic organisms.
- Aquatic Toxicity : Studies indicate that this compound affects early life stages of fish, such as common carp (Cyprinus carpio). Fish exposed to environmentally relevant concentrations (0.07 mg/L to 3.5 mg/L) showed significant reductions in mass and length compared to controls. The lowest observed effect concentration (LOEC) was determined to be 0.002 mg/L .
- Oxidative Stress : Exposure to this compound resulted in decreased superoxide dismutase (SOD) activity across all tested concentrations, indicating a potential increase in oxidative stress among affected organisms .
The mechanisms through which this compound exerts its effects include:
- Photosystem II Inhibition : This compound has been shown to inhibit photosystem II (PSII) in algae and other aquatic plants, which is a common mode of action for many triazine herbicides. The toxic ratio for PSII inhibition endpoints was found to be greater than 1000, suggesting significant ecological implications .
- Endocrine Disruption : Similar to other triazines, this compound may disrupt endocrine functions in exposed organisms, potentially affecting reproductive health and development .
Case Study 1: Effects on Common Carp
A study conducted on common carp exposed to this compound revealed significant developmental delays at higher concentrations. The study highlighted that while hatching and embryo viability were not adversely affected, growth metrics were significantly impacted, underscoring the importance of monitoring this metabolite in freshwater systems .
Case Study 2: Sorption Properties
Research investigating the sorption properties of terbutylazine metabolites indicated that this compound exhibited different adsorption characteristics compared to its parent compound. The adsorption kinetics showed that it reached equilibrium faster than desethyl-terbuthylazine, suggesting higher mobility in aquatic environments .
Terbuthylazine Metabolite | Pseudo-First Order Kinetic Model | Pseudo-Second Order Kinetic Model |
---|---|---|
Desethyl-terbuthylazine | , mg/g | , mg/g |
Terbuthylazine-desethyl-2-hydroxy | , mg/g | , mg/g |
This table illustrates the superior adsorption capacity of this compound compared to its desethyl counterpart, indicating its potential persistence in environmental matrices.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting terbutylazine-desethyl-2-hydroxy in environmental samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, a C18 column with 0.1% formic acid-water and acetonitrile gradient elution (0.3 mL/min flow rate) coupled with ESI positive-mode MRM transitions (precursor/product ions: 230/174, 230/132) ensures high sensitivity and specificity . Sample pretreatment involves acetonitrile extraction and cleanup using primary secondary amine (PSA) sorbents to reduce matrix interference .
- Validation : Recovery rates between 90–108% and RSDs <5.3% are achievable with this protocol .
Q. How does this compound form in environmental systems?
- Degradation Pathways : It is a tertiary metabolite of terbutylazine, arising from sequential N-deethylation and hydroxylation. Microbial degradation by soil bacteria (e.g., Rhodococcus spp.) and photolytic reactions are key drivers .
- Experimental Confirmation : Use isotopic labeling (e.g., deuterated analogs like terbutylazine-d5) to track transformation pathways via LC-MS/MS fragmentation patterns .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and full-face respirators with ABEK filters (EN 14387 standard) to prevent inhalation or dermal exposure .
- Engineering Controls : Perform experiments in fume hoods with HEPA filters to minimize aerosol formation. Avoid skin contact, as acute toxicity data (oral LD50, etc.) remain unverified but suggest moderate hazards .
Advanced Research Questions
Q. How can conflicting half-life data for this compound in soil studies be resolved?
- Data Reconciliation : Conduct controlled microcosm experiments with standardized parameters (e.g., soil pH, organic matter content, microbial activity). Use deuterated internal standards (e.g., terbutylazine-desethyl-d9) to differentiate abiotic vs. biotic degradation contributions .
- Statistical Tools : Apply multivariate regression to isolate variables affecting persistence, such as temperature and UV exposure .
Q. What strategies optimize the extraction and purification of this compound from complex matrices like plant tissues?
- Extraction Optimization : Test solvent systems (e.g., acetone vs. acetonitrile) and pH adjustments to enhance recovery. For lipophilic matrices, a modified Folch method (chloroform-methanol extraction) may improve yield .
- Cleanup Techniques : Use mixed-mode SPE cartridges (e.g., C18/PSA combinations) to remove chlorophyll and fatty acids. Validate with spike-recovery experiments using certified reference standards (e.g., Sigma-Aldrich analytical-grade compounds) .
Q. How can predictive models for this compound's environmental fate be improved?
- Model Parameterization : Incorporate high-resolution mass spectrometry (HRMS) data to quantify transformation products in field samples. Pair with GIS-based soil and hydrology data to predict spatial mobility .
- Machine Learning : Train algorithms on datasets from suspect screening platforms (e.g., Shinyscreen) to identify co-occurring metabolites and prioritize ecotoxicological risk assessments .
Q. Methodological Notes
- Standard Preparation : Commercial standards (e.g., 100 µg/mL in acetonitrile, Art. No. PS32400001) should be stored at –20°C and calibrated against NIST-traceable references .
- Contradictory Evidence : While some studies report rapid photodegradation, others note persistence in anaerobic soils. Discrepancies highlight the need for context-specific experimental designs .
Properties
IUPAC Name |
6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-7(2,3)12-5-9-4(8)10-6(13)11-5/h1-3H3,(H4,8,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUISVCFZNCYUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216887 | |
Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66753-06-8 | |
Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1,1-dimethylethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.